(7-(furan-2-yl)-1,4-thiazepan-4-yl)(tetrahydro-2H-pyran-4-yl)methanone
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Overview
Description
(7-(furan-2-yl)-1,4-thiazepan-4-yl)(tetrahydro-2H-pyran-4-yl)methanone is a complex organic compound that features a unique combination of functional groups, including a furan ring, a thiazepane ring, and a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-(furan-2-yl)-1,4-thiazepan-4-yl)(tetrahydro-2H-pyran-4-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiazepane intermediates, followed by their coupling under specific conditions to form the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
(7-(furan-2-yl)-1,4-thiazepan-4-yl)(tetrahydro-2H-pyran-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The thiazepane ring can be reduced to form thiazolidines.
Substitution: The methanone group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Thiazolidines and other reduced derivatives.
Substitution: Various substituted methanone derivatives.
Scientific Research Applications
Chemistry
In chemistry, (7-(furan-2-yl)-1,4-thiazepan-4-yl)(tetrahydro-2H-pyran-4-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for investigating the biological activity of related compounds.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality.
Mechanism of Action
The mechanism of action of (7-(furan-2-yl)-1,4-thiazepan-4-yl)(tetrahydro-2H-pyran-4-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
- (7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone
- (tetrahydro-2H-pyran-4-yl)methanone
- (furan-2-yl)methanone
Uniqueness
(7-(furan-2-yl)-1,4-thiazepan-4-yl)(tetrahydro-2H-pyran-4-yl)methanone is unique due to its combination of three distinct ring systems This structural complexity provides it with unique chemical and biological properties that are not found in simpler compounds
Properties
IUPAC Name |
[7-(furan-2-yl)-1,4-thiazepan-4-yl]-(oxan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S/c17-15(12-4-9-18-10-5-12)16-6-3-14(20-11-7-16)13-2-1-8-19-13/h1-2,8,12,14H,3-7,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUBCVBWWFGZUCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CO2)C(=O)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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